molecular formula C15H30O5 B1617406 2,3-Dihydroxypropyl 5-hydroxydodecanoate CAS No. 26446-32-2

2,3-Dihydroxypropyl 5-hydroxydodecanoate

Cat. No. B1617406
CAS RN: 26446-32-2
M. Wt: 290.4 g/mol
InChI Key: KCEQGTJBAICOKH-UHFFFAOYSA-N
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Description

2,3-Dihydroxypropyl 5-hydroxydodecanoate, also known as Glycerol 5-hydroxydodecanoate, is a flavouring agent . It has a tropical type odor and a creamy type flavor .


Molecular Structure Analysis

The molecule contains a total of 49 bonds, including 19 non-H bonds, 1 multiple bond, 14 rotatable bonds, 1 double bond, 1 ester (aliphatic), 3 hydroxyl groups, 1 primary alcohol, and 2 secondary alcohols . It consists of 30 Hydrogen atoms, 15 Carbon atoms, and 5 Oxygen atoms .


Physical And Chemical Properties Analysis

2,3-Dihydroxypropyl 5-hydroxydodecanoate is a colourless to pale yellow viscous oily liquid with a mild fatty odour . It is insoluble in water but soluble in hot organic solvents and oils . It is also soluble in hot alcohol .

Scientific Research Applications

  • Chemistry and Physical Properties : A study by Pitre and Felder (1980) on 5-hydroxyacylamino-2,4,6-triiodo-N,N'-hydroxy-alkyl-isophtalamides, closely related to 2,3-Dihydroxypropyl 5-hydroxydodecanoate, investigated the structural requirements for high water solubility and low toxicity in these compounds. They found that certain hydroxyalkyl groups enhance water solubility, which is crucial for various applications, including contrast agents like iopamidol (Pitre & Felder, 1980).

  • Antifungal Properties : Sjögren et al. (2003) identified antifungal substances, including 3-hydroxy fatty acids from Lactobacillus plantarum, which are structurally related to 2,3-Dihydroxypropyl 5-hydroxydodecanoate. These compounds demonstrated antifungal activity against various molds and yeasts, indicating potential applications in antifungal treatments (Sjögren et al., 2003).

  • Deoxygenation and Industrial Applications : Mensah et al. (2020) studied the deoxygenation of bio-derivable 3-hydroxydecanoic acid, a compound similar to 2,3-Dihydroxypropyl 5-hydroxydodecanoate, to produce secondary alcohols and alkanes. These products have applications in the food and perfume industries, as well as potential use as diesel and jet fuels, demonstrating the versatility of these compounds in industrial applications (Mensah et al., 2020).

  • Tissue Engineering Materials : Chen and Wu (2005) explored the application of polyhydroxyalkanoates (PHAs), which include 3-hydroxydodecanoate, in tissue engineering. PHAs are biodegradable and thermoprocessable, making them attractive as biomaterials for medical devices and tissue engineering applications. Their study highlights the potential of these compounds in developing devices like sutures, stents, and scaffolds (Chen & Wu, 2005).

  • PHA Synthesis Enhancement : Hiroe et al. (2018) focused on enhancing the production of Poly(3-hydroxydodecanoate) [P(3HDD)], a type of PHA, by modifying PHA synthase through random mutagenesis. Their findings are significant for the production of bioplastics characterized by their soft and transparent nature, demonstrating the potential of genetic engineering in optimizing PHA production (Hiroe et al., 2018).

  • Crystallization Kinetics in Polymers : Research by Gopi et al. (2018) revealed the impact of the structure of medium-chain-length polyhydroxyalkanoates (MCL-PHAs) on their thermal properties and crystallization kinetics. By manipulating the chemical structure, they achieved enhanced crystallization kinetics, which is crucial for polymer processing and applications (Gopi et al., 2018).

Safety And Hazards

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated 2,3-Dihydroxypropyl 5-hydroxydodecanoate in 2002 and found no safety concern at current levels of intake when used as a flavouring agent .

properties

IUPAC Name

2,3-dihydroxypropyl 5-hydroxydodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O5/c1-2-3-4-5-6-8-13(17)9-7-10-15(19)20-12-14(18)11-16/h13-14,16-18H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEQGTJBAICOKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CCCC(=O)OCC(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20888721
Record name Dodecanoic acid, 5-hydroxy-, 2,3-dihydroxypropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20888721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow viscous oily liquid with a mild fatty odour
Record name Glycerol 5-hydroxydodecanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/869/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

120.00 °C. @ 1.00 mm Hg
Record name Glycerol 1-(5-hydroxydodecanoate)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040168
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in hot organic solvents, oils, soluble in hot alcohol (in ethanol)
Record name Glycerol 5-hydroxydodecanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/869/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.007-1.013
Record name Glycerol 5-hydroxydodecanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/869/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2,3-Dihydroxypropyl 5-hydroxydodecanoate

CAS RN

93762-24-4, 26446-32-2
Record name 2,3-Dihydroxypropyl 5-hydroxydodecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93762-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyceryl 5-hydroxydodecanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026446322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glyceryl 1-(5-hydroxydodecanoate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093762244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecanoic acid, 5-hydroxy-, 2,3-dihydroxypropyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dodecanoic acid, 5-hydroxy-, 2,3-dihydroxypropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20888721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxydodecanoic acid, monoester with glycerol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.349
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-dihydroxypropyl 5-hydroxydodecanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.088.810
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYCERYL 1-(5-HYDROXYDODECANOATE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4504N9GBRR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Glycerol 1-(5-hydroxydodecanoate)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040168
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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